molecular formula C11H12F3N5O2 B15195587 Adenosine, 2',3'-dideoxy-2-(trifluoromethyl)- CAS No. 122970-33-6

Adenosine, 2',3'-dideoxy-2-(trifluoromethyl)-

Cat. No.: B15195587
CAS No.: 122970-33-6
M. Wt: 303.24 g/mol
InChI Key: HFTHCPWQUGSNNL-NTSWFWBYSA-N
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Description

Adenosine, 2’,3’-dideoxy-2-(trifluoromethyl)- is a synthetic nucleoside analog. It is structurally similar to adenosine but lacks hydroxyl groups at the 2’ and 3’ positions of the ribose moiety and has a trifluoromethyl group at the 2’ position. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Adenosine, 2’,3’-dideoxy-2-(trifluoromethyl)- typically involves the selective removal of hydroxyl groups from adenosine followed by the introduction of a trifluoromethyl group. One common method includes:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Adenosine, 2’,3’-dideoxy-2-(trifluoromethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various alkylated derivatives .

Scientific Research Applications

Adenosine, 2’,3’-dideoxy-2-(trifluoromethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Adenosine, 2’,3’-dideoxy-2-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Properties

CAS No.

122970-33-6

Molecular Formula

C11H12F3N5O2

Molecular Weight

303.24 g/mol

IUPAC Name

[(2S,5R)-5-[6-amino-2-(trifluoromethyl)purin-9-yl]oxolan-2-yl]methanol

InChI

InChI=1S/C11H12F3N5O2/c12-11(13,14)10-17-8(15)7-9(18-10)19(4-16-7)6-2-1-5(3-20)21-6/h4-6,20H,1-3H2,(H2,15,17,18)/t5-,6+/m0/s1

InChI Key

HFTHCPWQUGSNNL-NTSWFWBYSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=C(N=C32)C(F)(F)F)N

Canonical SMILES

C1CC(OC1CO)N2C=NC3=C(N=C(N=C32)C(F)(F)F)N

Origin of Product

United States

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